molecular formula C21H25N7O2 B10912850 6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10912850
M. Wt: 407.5 g/mol
InChI Key: NNNOZFCATBSPEQ-UHFFFAOYSA-N
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Description

6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes multiple pyrazole and isoxazole rings

Preparation Methods

The synthesis of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps, including cyclization, condensation, and substitution reactions. One common synthetic route involves the cyclization of pyrazole derivatives with hydrazine hydrate, followed by condensation with appropriate reagents to form the isoxazole ring . Industrial production methods typically employ solvents like tetrahydrofuran to achieve high yields under controlled conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neural pathways and enzymes involved in neurotransmission .

Comparison with Similar Compounds

When compared to other similar compounds, 6-(1-ETHYL-1H-PYRAZOL-3-YL)-3-METHYL-N~4~-[1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)ETHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique structure and diverse range of applications. Similar compounds include:

Properties

Molecular Formula

C21H25N7O2

Molecular Weight

407.5 g/mol

IUPAC Name

6-(1-ethylpyrazol-3-yl)-3-methyl-N-[1-(1,3,5-trimethylpyrazol-4-yl)ethyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H25N7O2/c1-7-28-9-8-16(25-28)17-10-15(19-13(4)26-30-21(19)23-17)20(29)22-11(2)18-12(3)24-27(6)14(18)5/h8-11H,7H2,1-6H3,(H,22,29)

InChI Key

NNNOZFCATBSPEQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NC(C)C4=C(N(N=C4C)C)C

Origin of Product

United States

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